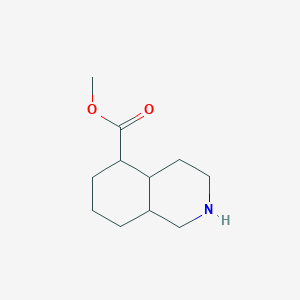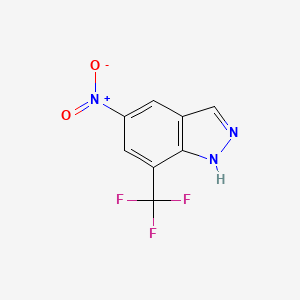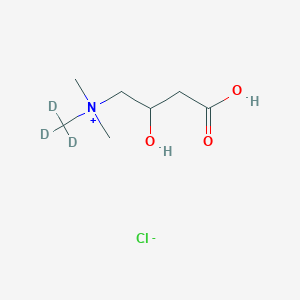
(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is used as an internal standard for the quantification of L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
准备方法
Industrial Production Methods: Industrial production of D,L-Carnitine-d3 Chloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .
化学反应分析
Types of Reactions: D,L-Carnitine-d3 Chloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the carnitine structure can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carnitine derivatives.
科学研究应用
D,L-Carnitine-d3 Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-carnitine.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
作用机制
The primary mechanism of action of D,L-Carnitine-d3 Chloride involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is essential for the conversion of fatty acids into energy. The compound also plays a role in maintaining the acetyl-CoA/CoA ratio in cells, which is crucial for various metabolic pathways .
相似化合物的比较
L-Carnitine: The non-deuterated form of carnitine, widely used in dietary supplements and medical treatments.
Acetyl-L-Carnitine: An acetylated form of carnitine with additional roles in cognitive function and neuroprotection.
Propionyl-L-Carnitine: A derivative of carnitine used for its vasodilatory and antioxidant properties.
Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms enhances the accuracy and precision of quantitative measurements in analytical applications .
属性
分子式 |
C7H16ClNO3 |
|---|---|
分子量 |
200.68 g/mol |
IUPAC 名称 |
(3-carboxy-2-hydroxypropyl)-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |
InChI 键 |
JXXCENBLGFBQJM-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


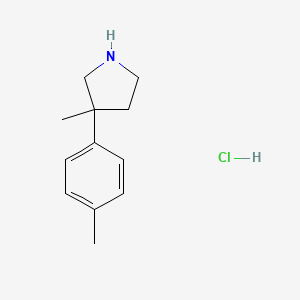
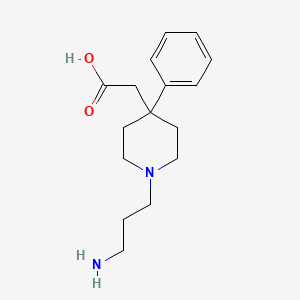
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
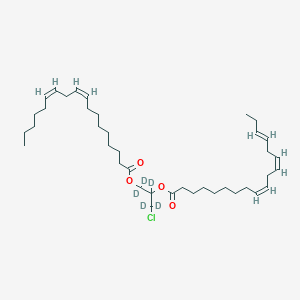
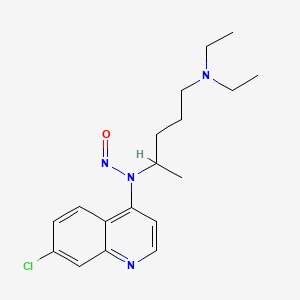
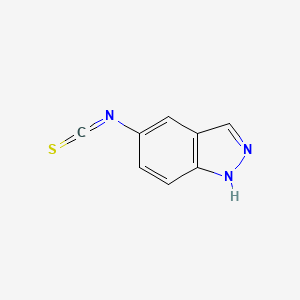
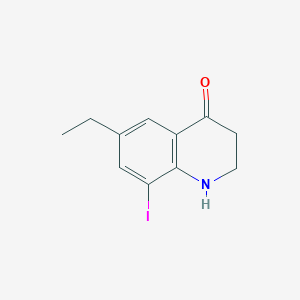
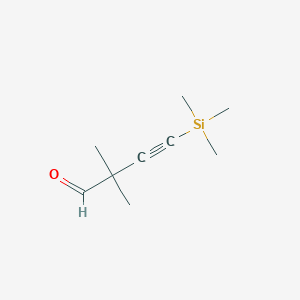
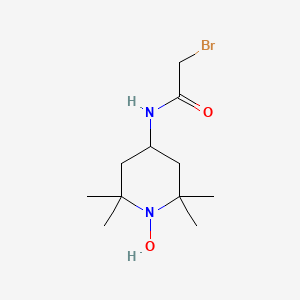
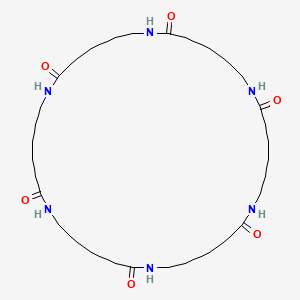
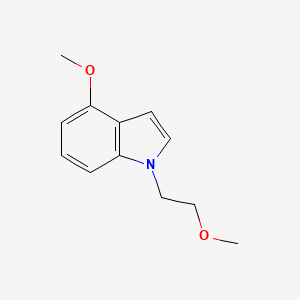
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
